Levonorgestrel Impurity C
Overview
Description
Levonorgestrel Impurity C is a chemical compound that is often encountered as a byproduct or degradation product in the synthesis and storage of levonorgestrel, a synthetic progestogen used in various contraceptive formulations. Impurities like this compound are important to identify and quantify to ensure the purity and efficacy of pharmaceutical products.
Mechanism of Action
Target of Action
Levonorgestrel primarily targets progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.
Mode of Action
Levonorgestrel interacts with its targets by binding to the progesterone and androgen receptors, which results in the slowing of the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction inhibits ovulation, preventing the release of an egg from the ovaries .
Biochemical Pathways
The primary biochemical pathway affected by levonorgestrel is the hypothalamic-pituitary-gonadal axis . By slowing the release of GnRH, levonorgestrel suppresses the secretion of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This suppression prevents the maturation and release of eggs from the ovaries, thereby preventing fertilization .
Pharmacokinetics
Levonorgestrel exhibits rapid absorption and distribution in the body. Maximum serum concentrations of levonorgestrel are reached between 1.5 and 2.6 hours after administration . The compound is also found to be stable, with similar serum levels observed up to 9 days from the onset of treatment .
Result of Action
The molecular and cellular effects of levonorgestrel’s action primarily involve the prevention of ovulation and the thickening of cervical mucus .
Action Environment
The action, efficacy, and stability of levonorgestrel can be influenced by various environmental factors. For instance, the presence of other medications can impact the metabolism and effectiveness of levonorgestrel . Additionally, individual variations in metabolism and hormonal levels can also affect the drug’s action .
Biochemical Analysis
Cellular Effects
It’s parent compound, Levonorgestrel, is known to inhibit ovulation and impact various cellular processes
Molecular Mechanism
Levonorgestrel, the parent compound, works by binding to progesterone and androgen receptors and slowing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Levonorgestrel Impurity C typically involves the synthesis of levonorgestrel itself, during which various side reactions can occur, leading to the formation of impurities. One common synthetic route for levonorgestrel involves the ethynylation of methoxydienone to obtain dienol ether, which is then further processed to yield levonorgestrel . During these steps, impurities such as this compound can form due to incomplete reactions or side reactions.
Industrial Production Methods
In an industrial setting, the production of levonorgestrel and its impurities involves stringent control of reaction conditions to minimize impurity formation. This includes optimizing reaction temperatures, solvents, and catalysts to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities like this compound.
Chemical Reactions Analysis
Types of Reactions
Levonorgestrel Impurity C can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.
Reduction: Reducing agents can convert this compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the structure of this compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
Scientific Research Applications
Levonorgestrel Impurity C is primarily used in scientific research to study the stability and degradation pathways of levonorgestrel. It serves as a reference standard in analytical methods to ensure the quality control of pharmaceutical products. Additionally, understanding the formation and behavior of impurities like this compound can aid in the development of more stable and effective drug formulations .
Comparison with Similar Compounds
Similar Compounds
- Levonorgestrel Impurity A
- Levonorgestrel Impurity B
- Levonorgestrel Impurity D
Uniqueness
Levonorgestrel Impurity C is unique in its specific structure and formation pathway compared to other impurities. Each impurity has distinct chemical properties and potential effects on the stability and efficacy of the final pharmaceutical product. Understanding these differences is crucial for comprehensive quality control and assurance in drug manufacturing .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSCFQZHEPDMAX-GOMYTPFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652578 | |
Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337972-89-0 | |
Record name | 13-Ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337972890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-ETHYL-3-ETHYNYL-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9GAK25BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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